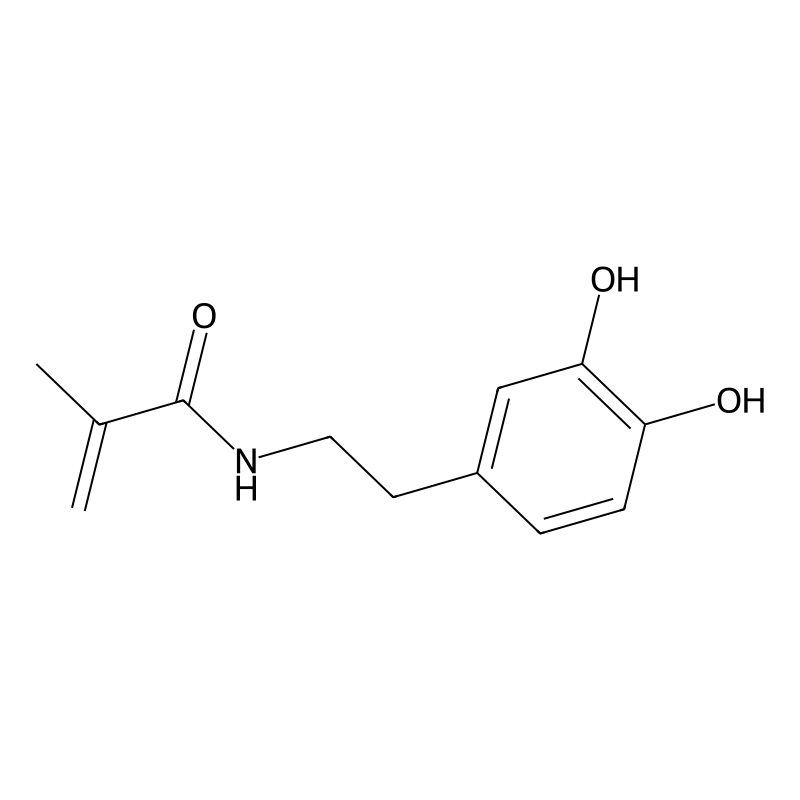

n-(3,4-Dihydroxyphenethyl)methacrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dopamine Conjugates

N-(3,4-Dihydroxyphenethyl)methacrylamide bears a structural resemblance to dopamine, a neurotransmitter involved in movement, motivation, and reward. The presence of the methacrylamide group suggests potential applications in designing dopamine conjugates. These conjugates could be used to deliver dopamine or study its interactions with other molecules ().

Polymer Chemistry

The methacrylamide group allows N-(3,4-Dihydroxyphenethyl)methacrylamide to participate in polymerization reactions. Researchers might explore incorporating this molecule into polymers with specific properties, potentially for applications in drug delivery or biomaterials ().

Material Science

The catechol moiety (3,4-dihydroxyphenyl) present in N-(3,4-Dihydroxyphenethyl)methacrylamide can form strong bonds with various surfaces. This characteristic could be of interest for researchers in material science, potentially for applications in adhesives or coatings ().

N-(3,4-Dihydroxyphenethyl)methacrylamide is an organic compound characterized by its methacrylamide structure, which includes a catechol moiety derived from dopamine. Its molecular formula is C₁₂H₁₅NO₃, and it features a carbon-carbon double bond that allows for polymerization with other monomers. The compound is noted for its potential to enhance the durability of resin-dentin bonds in dental applications due to its ability to cross-link with collagen and inhibit metalloproteinases .

The primary chemical reaction involving N-(3,4-dihydroxyphenethyl)methacrylamide is its polymerization. The carbon-carbon double bond in the methacrylamide group can undergo free radical polymerization when exposed to initiators or light. This reaction allows DMA to integrate into various polymeric matrices, enhancing their mechanical properties and stability . Additionally, the catechol group can form non-covalent interactions with dentin collagen, which is crucial for its application in dental adhesives .

N-(3,4-Dihydroxyphenethyl)methacrylamide exhibits significant biological activity. It has been shown to inhibit endogenous metalloproteinases, which are enzymes that can degrade collagen in dentin. This inhibition contributes to improved bond durability between resin materials and dentin surfaces . Furthermore, studies indicate that DMA demonstrates low cytotoxicity at concentrations up to 25 µmol/L, making it a promising candidate for biocompatible applications in dentistry .

The synthesis of N-(3,4-dihydroxyphenethyl)methacrylamide typically involves:

- Starting Materials: The synthesis begins with dopamine as the primary starting material.

- Reagents: Methacrylic anhydride or methacrylic acid is used to introduce the methacrylamide functional group.

- Reaction Conditions: The reaction is usually conducted under controlled conditions (temperature and pH) to ensure proper formation of the desired product.

A common synthetic route involves the reaction of dopamine with methacrylic anhydride in the presence of a base catalyst to facilitate the formation of the amide bond .

N-(3,4-Dihydroxyphenethyl)methacrylamide has several notable applications:

- Dental Adhesives: Its primary application lies in enhancing the performance of dental adhesives by improving resin-dentin bonding through cross-linking with collagen and inhibiting proteolytic activity .

- Biomaterials: Due to its biocompatibility and ability to form stable bonds with biological tissues, DMA is explored for use in various biomaterials beyond dentistry.

Research has focused on the interactions of N-(3,4-dihydroxyphenethyl)methacrylamide with biological tissues and other materials. Studies employing techniques such as atomic force microscopy and Fourier transform infrared spectroscopy have demonstrated its effectiveness in cross-linking with dentin collagen without adversely affecting the mechanical properties of adhesive systems . Additionally, in situ zymography has revealed that DMA reduces proteolytic activities in treated samples .

Several compounds share structural or functional similarities with N-(3,4-dihydroxyphenethyl)methacrylamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dopamine | Catecholamine | Neurotransmitter; involved in reward pathways |

| N-(2-Hydroxyethyl) methacrylamide | Methacrylamide | Commonly used as a functional monomer in polymers |

| N-(4-Hydroxyphenyl) methacrylamide | Methacrylamide | Exhibits different cross-linking capabilities |

| N-acryloyl-2-amino-phenol | Acrylamide | Used in similar adhesive applications |

N-(3,4-Dihydroxyphenethyl)methacrylamide stands out due to its specific catechol functionality that enables unique interactions with biological tissues while maintaining low cytotoxicity levels .

Anhydride-Mediated Amidation Reaction Optimization

The synthesis of DMA primarily involves reacting dopamine hydrochloride with methacrylic anhydride or methacryloyl chloride under alkaline conditions. Sodium tetraborate decahydrate and sodium bicarbonate are employed as dual mediators to maintain a pH >8.5, facilitating nucleophilic attack by the amine group of dopamine on the anhydride carbonyl. In a representative protocol, 2 g of dopamine hydrochloride is dissolved in 50 mL of deionized water containing 5 g of sodium tetraborate decahydrate and 2 g of sodium bicarbonate. Methacrylic anhydride (2 mL) in tetrahydrofuran (THF) is added dropwise under nitrogen, yielding a 72–85% crude product after 24 hours.

Alternative routes using methacryloyl chloride require triethylamine to scavenge HCl byproducts. For example, dissolving dopamine hydrochloride in THF with triethylamine (5.8 mL) followed by methacryloyl chloride addition at 0°C achieves a 52% yield after recrystallization. However, anhydride-based methods are preferred due to reduced side reactions and easier pH control.

Key parameters influencing yield include:

- Reaction time: Extending beyond 24 hours provides marginal yield improvements (<5%) but increases oxidative degradation of catechol groups.

- Temperature: Room-temperature reactions minimize thermal decomposition compared to heated protocols.

- Molar ratio: A 1:1.2 dopamine-to-anhydride ratio optimizes conversion without excess reagent waste.

Table 1: Comparison of Anhydride-Mediated DMA Synthesis Conditions

| Parameter | Sodium Tetraborate Method | Methacryloyl Chloride Method |

|---|---|---|

| Solvent System | Water/THF | THF/Methanol |

| Base | Sodium bicarbonate | Triethylamine |

| Reaction Time (h) | 24 | 2 |

| Yield (%) | 85 | 52 |

| Purity (HPLC) | >95% | 90% |

Nitrogen Atmosphere Purification Protocols

Nitrogen purging is critical during DMA synthesis to prevent catechol oxidation into quinones, which form crosslinked byproducts. Studies implement nitrogen at three stages:

- Reagent dissolution: Dopamine hydrochloride is dissolved in degassed water under nitrogen to prevent premature oxidation.

- Anhydride addition: Methacrylic anhydride in THF is introduced via syringe under positive nitrogen pressure to exclude oxygen.

- Post-reaction workup: The crude product is concentrated under a nitrogen stream to avoid oxidative side reactions during solvent evaporation.

Schlenk line techniques further enhance purity. For example, post-reaction mixtures are transferred to Schlenk flasks, frozen in liquid nitrogen, and subjected to three freeze-pump-thaw cycles to remove residual oxygen. This protocol reduces quinone contamination from 12% to <2% in final products.

Solvent Selection for Monomer Precipitation

Solvent polarity dictates DMA recovery efficiency. Ethyl acetate/hexane systems are widely used due to DMA’s limited solubility in nonpolar solvents. After acidifying the reaction mixture to pH <2 with HCl, DMA is extracted thrice with ethyl acetate. The combined organic layers are dried over magnesium sulfate, concentrated to 40 mL, and precipitated in hexane, yielding crystalline DMA with 90–95% purity.

Alternative systems include:

- Dichloromethane/brine: Extracts DMA with 88% efficiency but requires additional silica gel filtration to remove emulsified aqueous residues.

- THF/water: Provides 78% recovery but risks partial monomer hydrolysis during prolonged contact.

Table 2: Solvent Systems for DMA Precipitation

| Solvent Pair | Extraction Efficiency (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Ethyl acetate/hexane | 92 | 95 | Minimal emulsification |

| Dichloromethane/brine | 88 | 90 | Rapid phase separation |

| THF/water | 78 | 85 | Compatible with aqueous byproducts |

Catechol-Mediated Surface Binding Dynamics

The surface binding dynamics of catechol-containing polymers derived from n-(3,4-Dihydroxyphenethyl)methacrylamide involve multiple complementary interaction mechanisms that collectively enable strong adhesion to diverse substrates [5] [6]. The catechol moiety exhibits remarkable versatility in its binding interactions, functioning through hydrogen bonding with polar surfaces, coordination bonds with metal oxides, and hydrophobic interactions with nonpolar surfaces [5] [7].

Single molecule atomic force microscopy experiments have demonstrated that catechol interacts with titanium dioxide surfaces with a binding energy of 22 kcal/mol, equivalent to the strength of a covalent single bond [5]. For main group metal oxides such as silicon dioxide and aluminum oxide, lower adhesion strengths are observed, with interactions occurring primarily through hydrogen bonding mechanisms under ambient conditions [5] [8].

The thermodynamic analysis of catechol-surface interactions reveals that pyrocatechol demonstrates significantly higher affinity for silica surfaces compared to water molecules, with binding energies of 14.15 kcal/mol and 11.65 kcal/mol for different surface orientations versus 1.98 kcal/mol and 0.57 kcal/mol for water [9]. The catechol molecules preferentially adopt a nearly perpendicular orientation to the surface plane, maximizing the number of hydrogen bonds that can be established with the substrate [9].

| Chemical Property | Value | Reference |

|---|---|---|

| Chemical Name | n-(3,4-Dihydroxyphenethyl)methacrylamide | [1] |

| CAS Number | 471915-89-6 | [1] |

| Molecular Formula | C12H15NO3 | [1] |

| Molecular Weight (g/mol) | 221.25 | [1] |

| IUPAC Name | N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylprop-2-enamide | [2] |

| Physical State | Solid | [1] |

| Appearance | White to light gray to light yellow powder | [1] |

| Purity | >98.0% (HPLC) | [1] |

| Density (g/cm³) | 1.28 | [4] |

| Boiling Point (°C) | 452.3 ± 45.0 (predicted) | [4] |

The interfacial binding properties of catechol-based elastomers reveal that the maximum binding energy to sapphire substrates reaches 7.0 ± 0.1 kJ per mole of surface hydroxyl groups, equivalent to 0.10 J/m² [6]. This enhanced adhesion strength originates from multiple hydrogen bonds formed by the catechol dihydroxy groups with the surface, resulting in localized multiple hydrogen bonding interactions [6].

Spectroscopic investigations using sum frequency generation spectroscopy demonstrate that catechol-containing polymers form adhesive monolayers on mica surfaces, while tyrosine-containing analogs adsorb as weakly adhesive clusters [10]. The conversion of tyrosine to 3,4-dihydroxyphenylalanine in hydrophobic, sparsely charged peptides significantly influences peptide self-association and ultimately determines their adhesive performance [10].

Comparative Analysis with Mussel Foot Protein Adhesion

Mussel foot proteins serve as the biological template for understanding catechol-mediated adhesion mechanisms in synthetic polymer systems [11] [12]. These proteins contain varying concentrations of 3,4-dihydroxyphenylalanine (DOPA), with the highest concentrations found in proteins responsible for direct surface contact [11] [12].

| Protein | Molecular Weight (kDa) | Isoelectric Point (pI) | DOPA Content (mol%) | Location | Function |

|---|---|---|---|---|---|

| mfp-1 | 108 | 10 | 10-15 | Cuticle | Protective coating |

| mfp-2 | 45 | 9 | 5 | Plaque | Structural matrix |

| mfp-3 | 5-7 | 8-10 | 10-20 | Plaque | High adhesion |

| mfp-4 | 90 | 10.5 | 2 | Plaque | Junction mediator |

| mfp-5 | 9 | 9-10 | 30 | Plaque | Primer adhesion |

| mfp-6 | 11 | 10 | 2 | Plaque | Reducing environment |

The adhesive proteins mfp-3 and mfp-5, which are found at the contact interface between each plaque and solid surfaces, possess the lowest molecular masses and highest DOPA content at 15-30 mol% [11]. This composition contrasts with mfp-1, the protein of the outer coating, which has up to 15 mol% DOPA and a significantly larger molecular mass of approximately 108 kDa [11].

Synthetic polymers incorporating n-(3,4-Dihydroxyphenethyl)methacrylamide demonstrate comparable adhesive mechanisms to natural mussel proteins through catechol-mediated interactions [13] [14]. The optimization of catechol content in synthetic polymers reveals distinct trends for different substrate types, with approximately 10 mol% catechol content optimal for high-energy aluminum surfaces and approximately 41 mol% optimal for low-energy polytetrafluoroethylene surfaces [14].

Comparative adhesion strength measurements demonstrate the effectiveness of biomimetic approaches using n-(3,4-Dihydroxyphenethyl)methacrylamide-based polymers:

| Polymer System | Substrate | Adhesion Strength (MPa) | Test Conditions |

|---|---|---|---|

| Poly(catechol-MMA-OEG) - 10 mol% catechol | Aluminum | ~2.6 | Dry, 0.15 g/mL polymer |

| Poly(catechol-MMA-OEG) - 41 mol% catechol | Teflon | ~1.8 | Dry, 0.15 g/mL polymer |

| Cellulose-DMA (25.4% catechol) | Iron (underwater) | 0.45 | Underwater |

| Cellulose-DMA + Fe³⁺ (dry) | Iron (dry) | 3.50 | Dry with Fe³⁺ crosslinking |

The incorporation of metal ions, particularly iron(III), enhances the adhesive performance of n-(3,4-Dihydroxyphenethyl)methacrylamide-based polymers by facilitating metal-catechol coordination interactions similar to those observed in natural mussel byssus [13] [15]. Natural mussels demonstrate remarkable adaptability by opportunistically replacing iron ions with vanadium and aluminum in DOPA coordination complexes, maintaining mechanical performance across varying environmental conditions [15] [16].

pH-Dependent Oxidative Crosslinking Behavior

The oxidative crosslinking behavior of catechol groups in n-(3,4-Dihydroxyphenethyl)methacrylamide-based polymers exhibits strong pH dependence that critically influences adhesive performance [17] [18] [19]. Under acidic conditions, catechol groups predominantly exist in their reduced form, enabling optimal hydrogen bonding and metal coordination interactions with substrates [18] [20].

The pH-dependent oxidation kinetics of catechol follow a mechanism where oxygen oxidizes both mono-deprotonated and fully deprotonated catechol anions [19]. At pH values below 6, catechol oxidation proceeds slowly, allowing for controlled crosslinking that preserves adhesive strength [17] [18]. As pH increases toward neutral and basic conditions, the rate of catechol oxidation accelerates significantly, leading to rapid quinone formation [17] [19].

| pH Range | Oxidation Rate | Crosslinking Efficiency | Adhesion Performance | Dominant Mechanism |

|---|---|---|---|---|

| 5.0-6.0 | Slow | Low | High | Hydrogen bonding dominant |

| 7.0-7.5 | Moderate | Moderate | Moderate | Mixed H-bonding/oxidation |

| 8.0-8.5 | Fast | High | Reduced | Oxidative crosslinking |

| 9.0-10.0 | Very fast | Maximum | Poor | Quinone formation |

| Acidic (< 6) | Controlled | Optimal for adhesion | Optimal | Metal coordination |

| Basic (> 8) | Rapid | Reduced adhesion strength | Compromised | Excessive oxidation |

Iron(III)-mediated catechol crosslinking demonstrates particularly strong pH dependence, with crosslinking occurring readily at low pH but being increasingly diminished in favor of metal-catechol coordination interactions at higher pH values [18]. Nuclear magnetic resonance analysis of iron(III)-catalyzed catechol oxidation products identifies two dominant dimer species, with C6-C6 and C5-C6 linked species as the major and minor products, respectively [18].

The oxidative crosslinking process generates hydrogen peroxide as a byproduct, with the quantity directly related to the extent of catechol oxidation [17]. Polymers with higher catechol content and greater oxidation levels produce more hydrogen peroxide, which can influence the local chemical environment and subsequent crosslinking reactions [17].

For practical applications, the incorporation of acidic functional groups in the adhesive network can prevent catechol oxidation and preserve strong adhesion even at pH values up to 8.5 [20]. This approach provides a simpler strategy compared to the complex antioxidant and protective mechanisms employed by natural mussel proteins [20].

The periodate-mediated crosslinking of catechol groups demonstrates optimal performance at periodate-to-catechol molar ratios of 0.5-1, with crosslinking rates increasing with pH due to the enhanced stability of oxidation intermediates under mildly acidic conditions [17]. Electrochemical-induced oxidation represents an alternative approach for controlling catechol crosslinking, offering precise temporal and spatial control over the crosslinking process [17].